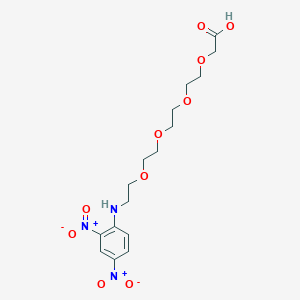
DNP-PEG4-CH2 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DNP-PEG4-CH2 acid typically involves the conjugation of dinitrophenyl with polyethylene glycol. The process begins with the activation of the carboxylic acid group on the polyethylene glycol chain, which is then reacted with dinitrophenyl. Common reagents used in this process include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of stable amide bonds .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatography techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
DNP-PEG4-CH2 acid undergoes various chemical reactions, including:
Substitution Reactions: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Conjugation Reactions: The carboxylic acid group can react with amine-bearing biomolecules to form stable amide bonds.
Common Reagents and Conditions
N,N’-dicyclohexylcarbodiimide (DCC): and are commonly used to activate the carboxylic acid group for conjugation reactions.
Dimethyl sulfoxide (DMSO): is often used as a solvent in these reactions.
Major Products
The major products formed from these reactions include conjugates of this compound with various biomolecules, such as proteins and oligonucleotides .
Applications De Recherche Scientifique
DNP-PEG4-CH2 acid has a wide range of applications in scientific research:
Chemistry: Used as a linker for the conjugation of biomolecules, facilitating the study of complex biochemical interactions.
Biology: Helps in understanding membrane transport processes and protein interactions.
Medicine: Used in the development of drug delivery systems and diagnostic tools.
Industry: Employed in the production of bioconjugates for various industrial applications
Mécanisme D'action
The mechanism of action of DNP-PEG4-CH2 acid involves its ability to conjugate with amine-bearing biomolecules. The dinitrophenyl group acts as a hapten, which can be recognized by specific antibodies, making it useful in immunoassays. The polyethylene glycol chain enhances the solubility and biocompatibility of the compound, allowing it to interact effectively with biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- DNP-PEG2-CH2 acid
- DNP-PEG6-CH2 acid
- DNP-PEG12-CH2 acid
Uniqueness
Compared to other similar compounds, DNP-PEG4-CH2 acid offers a balance between solubility and reactivity. The four-unit polyethylene glycol chain provides sufficient length for effective conjugation while maintaining good water solubility. This makes it a versatile tool in various biochemical applications .
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O10/c20-16(21)12-29-10-9-28-8-7-27-6-5-26-4-3-17-14-2-1-13(18(22)23)11-15(14)19(24)25/h1-2,11,17H,3-10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGIPFJYEDLBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














